molecular formula C7H6BNO3 B595987 5-Cyano-2-hydroxyphenylboronic acid CAS No. 1256355-57-3

5-Cyano-2-hydroxyphenylboronic acid

Cat. No. B595987
CAS RN: 1256355-57-3
M. Wt: 162.939
InChI Key: QXWBHAJKEPWEBD-UHFFFAOYSA-N
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Description

5-Cyano-2-hydroxyphenylboronic acid is a chemical compound with the molecular weight of 162.94 . It is also known by its IUPAC name, 5-cyano-2-hydroxyphenylboronic acid .


Molecular Structure Analysis

The molecular structure of 5-Cyano-2-hydroxyphenylboronic acid can be represented by the InChI code 1S/C7H6BNO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10-12H .


Chemical Reactions Analysis

Boronic acids, including 5-Cyano-2-hydroxyphenylboronic acid, are versatile in chemical reactions. They can be used in several synthetic reactions, including metal-catalyzed processes like the Suzuki–Miyaura reaction . The pinacol boronic ester group (Bpin) is synthetically versatile and is generally thought of as a bulky moiety .


Physical And Chemical Properties Analysis

5-Cyano-2-hydroxyphenylboronic acid has a molecular weight of 162.94 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Organic Synthesis

5-Cyano-2-hydroxyphenylboronic acid is a valuable building block in organic synthesis . It is used in the protodeboronation of pinacol boronic esters, a process that is not well developed . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Synthesis of Indolo-fused Heterocyclic Inhibitors

This compound is involved in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C . This is a significant application as it contributes to the development of treatments for hepatitis C.

Studies of Pi-Interactions and Electronic Structure

5-Cyano-2-hydroxyphenylboronic acid is used in studies of pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates . These studies are crucial in understanding the properties and behavior of these complex molecules.

Synthesis of Subphthalocyanine and Fused-ring Nicotine Derivatives

This compound is used in the synthesis of subphthalocyanine and fused-ring nicotine derivatives . These derivatives have potential applications in various fields, including medicinal chemistry and materials science.

Protodeboronation

5-Cyano-2-hydroxyphenylboronic acid is used in the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters . This process is underexplored and has potential applications in the synthesis of various organic compounds.

Formal Total Synthesis of δ-®-coniceine and Indolizidine 209B

The protodeboronation process using 5-Cyano-2-hydroxyphenylboronic acid was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex organic compounds with potential applications in medicinal chemistry.

Safety and Hazards

5-Cyano-2-hydroxyphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

The future directions of research involving 5-Cyano-2-hydroxyphenylboronic acid could involve further exploration of its properties and potential applications. The planarity of the oxygen-boron-oxygen motif in boronic acids, which plays an important role in minimizing steric interactions, is of particular interest .

Mechanism of Action

Target of Action

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .

Mode of Action

5-Cyano-2-hydroxyphenylboronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst . The electrophilic group undergoes oxidative addition with palladium, forming a new Pd–C bond. The nucleophilic group, which is the boronic acid, undergoes transmetalation, transferring from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving 5-Cyano-2-hydroxyphenylboronic acid . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, contributing to the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s important to note that the stability of boronic acids and their esters can be influenced by environmental conditions such as ph . For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .

Result of Action

The molecular and cellular effects of 5-Cyano-2-hydroxyphenylboronic acid’s action are largely dependent on the specific biochemical pathways and reactions it is involved in. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Cyano-2-hydroxyphenylboronic acid. For instance, the pH of the environment can affect the rate of hydrolysis of boronic esters . Therefore, when considering these compounds for pharmacological purposes, careful attention must be paid to the conditions under which they are used .

properties

IUPAC Name

(5-cyano-2-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWBHAJKEPWEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C#N)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681885
Record name (5-Cyano-2-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Cyano-2-hydroxyphenyl)boronic acid

CAS RN

1256355-57-3
Record name B-(5-Cyano-2-hydroxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Cyano-2-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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